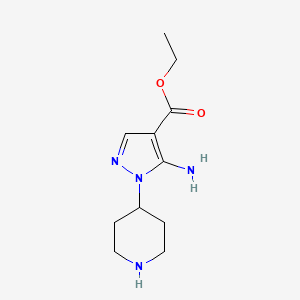

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H18N4O2 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3 |

InChI Key |

IGCHMUOKHHKGOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.

Medicine: It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Aromatic Substituents

- Phenyl Derivatives: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Exhibits planar geometry with intramolecular hydrogen bonding (N–H⋯O). Used in studies of hydrogen-bonding motifs . Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Increased hydrophobicity due to the methyl group; marketed for research applications . Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Fluorine enhances metabolic stability and lipophilicity; CAS RN 138907-68-3, mp 153–154°C .

- Nitro-Substituted Phenyl Derivatives: Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate: Stabilized by eight intermolecular hydrogen bonds; nitro groups reduce solubility but improve crystallinity . Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate: Twisted conformation (53.58° between pyrazole and phenyl rings) due to steric and electronic effects; used in antibacterial studies .

Heteroaromatic Substituents

- Pyridinyl Derivatives: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Nitrogen in the pyridine ring enables hydrogen bonding and metal coordination. Refined using SHELXL, with C–H distances optimized . Ethyl 5-amino-1-(6-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate: Bromine enhances halogen bonding; tested as an antibiotic adjuvant against drug-resistant Acinetobacter baumannii .

- Quinolinyl Derivatives: Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate: Methoxy group improves solubility; precursor to pyrazolo[3,4-d]pyrimidine antimicrobial agents .

Aliphatic/Amino Substituents

- Piperidin-4-yl Derivative: this compound: Piperidine’s saturated ring confers flexibility and basicity. The dihydrochloride salt form addresses solubility limitations .

- Hydroxyethyl Derivatives: Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Hydroxyl group enables hydrogen bonding; synthesized via hydrazine-acetaldehyde diethylacetate condensation .

Physicochemical and Structural Properties

Solubility and Stability

- Piperidin-4-yl derivative : Basic amine facilitates salt formation (e.g., dihydrochloride), improving aqueous solubility .

- Nitro-phenyl derivatives : Lower solubility due to hydrophobic nitro groups but enhanced crystallinity via hydrogen bonding .

- Fluorophenyl derivative : Increased lipophilicity enhances membrane permeability .

Crystallographic Behavior

- Piperidin-4-yl derivative : Likely exhibits flexible packing due to the piperidine ring’s conformational freedom.

- Pyridinyl derivatives : Planar pyridine rings participate in N–H⋯N hydrogen bonds, stabilizing crystal lattices .

- 2,4-Dinitrophenyl derivative : Eight intermolecular hydrogen bonds create robust 3D networks .

Biological Activity

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, a derivative of pyrazole, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 223.27 g/mol

- CAS Number : 1955562-14-7

- IUPAC Name : this compound

The compound features a piperidine ring, an amino group, and a carboxylate moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor effects. Research has demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Pyrazole derivatives have been shown to selectively inhibit mutant forms of epidermal growth factor receptor (EGFR) kinases, particularly the T790M variant associated with resistance to standard therapies .

- Synergistic Effects with Chemotherapy : In vitro studies have reported that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated:

- Broad Spectrum Activity : Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for some derivatives .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Angiogenesis : Pyrazole derivatives may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Data Table of Biological Activities

Case Studies

- Combination Therapy in Breast Cancer : A study investigated the effects of ethyl 5-amino derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated a significant increase in cytotoxicity when used together compared to either agent alone .

- Antimicrobial Efficacy Assessment : In vitro tests showed that pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, and what intermediates are critical?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2: Cyclization with a substituted hydrazine (e.g., piperidin-4-yl hydrazine) under reflux in ethanol or acetonitrile to yield the pyrazole core .

- Key intermediates: Ethyl 3-(dimethylamino)acrylate (from Step 1) and 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (after cyclization).

- Purification: Recrystallization from ethanol or column chromatography ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR:

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 267.68 for C₁₀H₁₀ClN₅O₂ in related analogs) .

Advanced: How is X-ray crystallography employed to resolve its 3D structure, and what role does SHELX play?

Methodological Answer:

- Data Collection: Single crystals are grown via slow evaporation. Diffraction data is collected using MoKα radiation (λ = 0.71073 Å) on a Bruker Kappa APEXII CCD diffractometer .

- SHELX Suite:

- Key Metrics: Triclinic crystal system (space group P1) with unit cell parameters a = 5.36 Å, b = 8.62 Å, c = 13.16 Å .

Advanced: How can computational modeling predict reactivity or binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking: Dock into targets (e.g., Keap1 or antimicrobial proteins) using AutoDock Vina. Validate with binding free energy (ΔG) and RMSD values < 2.0 Å .

Advanced: How to address contradictions in crystallographic or spectroscopic data across studies?

Methodological Answer:

- Data Validation: Cross-check with CCDC databases (e.g., CIF files for related pyrazoles). Use Mercury to overlay structures and identify discrepancies in bond lengths/angles .

- Alternative Techniques: Employ solid-state NMR or powder XRD if single crystals are unavailable. Compare IR peaks with calculated spectra (e.g., via GaussView) .

Advanced: What methodologies assess its biological activity, such as antimicrobial or PROTAC potential?

Methodological Answer:

- Antibiofilm Assays: Use Candida albicans biofilms in 96-well plates. Measure inhibition via XTT reduction assay (OD₄₉₀) and confirm with confocal microscopy .

- PROTAC Development: Conjugate the pyrazole core to E3 ligase ligands (e.g., thalidomide) via PEG linkers. Test degradation efficiency (DC₅₀) using Western blotting .

Advanced: How to optimize functionalization at the 5-amino or piperidinyl positions for SAR studies?

Methodological Answer:

- Acylation: React the 5-amino group with nitrobenzoyl chloride (e.g., 4-nitrobenzoyl chloride) in acetonitrile under reflux. Monitor via TLC .

- Piperidinyl Modifications: Introduce substituents (e.g., sulfonyl groups) via nucleophilic substitution. Use EDCI/HOBt coupling for amide derivatives .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.